5-tert-butylfuran-2-carbaldehyde

Catalog No.
S6884211
CAS No.
64122-20-9
M.F
C9H12O2
M. Wt
152.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-tert-butylfuran-2-carbaldehyde

CAS Number

64122-20-9

Product Name

5-tert-butylfuran-2-carbaldehyde

IUPAC Name

5-tert-butylfuran-2-carbaldehyde

Molecular Formula

C9H12O2

Molecular Weight

152.19 g/mol

InChI

InChI=1S/C9H12O2/c1-9(2,3)8-5-4-7(6-10)11-8/h4-6H,1-3H3

InChI Key

XAJRJTUVQKKBDW-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC=C(O1)C=O

Canonical SMILES

CC(C)(C)C1=CC=C(O1)C=O

5-tert-butylfuran-2-carbaldehyde is a chemical compound characterized by its furan ring structure with a tert-butyl group and an aldehyde functional group. This compound is notable for its unique properties arising from the steric hindrance provided by the tert-butyl group, which influences its reactivity and interactions in various chemical environments. The molecular formula for 5-tert-butylfuran-2-carbaldehyde is C11H14O, and it features a furan ring with a carbonyl group at the 2-position and a tert-butyl substituent at the 5-position.

, including:

  • Condensation Reactions: It can undergo condensation with amines and other nucleophiles to form imines or related derivatives.
  • Diels-Alder Reactions: The compound can serve as a diene in Diels-Alder reactions, facilitating the formation of complex cyclic structures.
  • Oxidation Reactions: The aldehyde group can be oxidized to form carboxylic acids or further oxidized to yield other functional groups.

These reactions highlight the versatility of 5-tert-butylfuran-2-carbaldehyde in synthetic organic chemistry .

Several synthesis methods have been developed for 5-tert-butylfuran-2-carbaldehyde:

  • Vilsmeier-Haack Reaction: This method involves treating furan with phosphorus oxychloride and dimethylformamide, leading to the formation of the aldehyde.
  • Aldol Condensation: Starting from appropriate furan derivatives, aldol condensation can yield 5-tert-butylfuran-2-carbaldehyde under specific conditions.
  • Electrophilic Aromatic Substitution: The introduction of the tert-butyl group can be achieved through electrophilic aromatic substitution reactions on substituted furans .

5-tert-butylfuran-2-carbaldehyde has several applications in:

  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
  • Flavoring Agents: Due to its unique aroma, it may find applications in flavoring and fragrance industries.
  • Pharmaceuticals: Its derivatives could be explored for potential therapeutic uses due to their biological activities .

Interaction studies involving 5-tert-butylfuran-2-carbaldehyde focus on its reactivity with various nucleophiles and electrophiles. These studies help elucidate its potential as a building block in organic synthesis and its behavior in biological systems. The steric hindrance provided by the tert-butyl group plays a crucial role in determining its interaction profiles with other chemical species .

Several compounds share structural similarities with 5-tert-butylfuran-2-carbaldehyde. Below is a comparison highlighting their uniqueness:

Compound NameStructural FeaturesUnique Properties
5-Phenylfuran-2-carbaldehydeFuran ring with phenyl substituentExhibits different reactivity patterns due to phenyl group
5-Methylfuran-2-carbaldehydeFuran ring with methyl substituentGenerally more reactive than 5-tert-butyl derivative
5-Ethylfuran-2-carbaldehydeFuran ring with ethyl substituentSimilar reactivity but less steric hindrance compared to tert-butyl

The unique aspect of 5-tert-butylfuran-2-carbaldehyde lies in its bulky tert-butyl group, which not only influences its chemical reactivity but also its physical properties such as boiling point and solubility.

XLogP3

2

Hydrogen Bond Acceptor Count

2

Exact Mass

152.083729621 g/mol

Monoisotopic Mass

152.083729621 g/mol

Heavy Atom Count

11

Dates

Last modified: 04-14-2024

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